molecular formula C22H19NO2S B2866917 N-((1-(thiophen-2-yl)cyclopropyl)methyl)-9H-xanthene-9-carboxamide CAS No. 1208917-48-9

N-((1-(thiophen-2-yl)cyclopropyl)methyl)-9H-xanthene-9-carboxamide

Cat. No. B2866917
CAS RN: 1208917-48-9
M. Wt: 361.46
InChI Key: STEHQSKTLMAFHL-UHFFFAOYSA-N
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Description

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .


Synthesis Analysis

Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .


Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . The structure of some pertinent biological compounds based-thiophene has been shown .


Chemical Reactions Analysis

The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Scientific Research Applications

Medicinal Chemistry

N-((1-(thiophen-2-yl)cyclopropyl)methyl)-9H-xanthene-9-carboxamide: and its derivatives are part of a class of biologically active compounds that have been the subject of extensive research due to their potential therapeutic effects . Thiophene derivatives, in particular, have shown a wide range of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic activities .

Fungicidal Applications

In agriculture, thiophene derivatives have been designed and synthesized for their fungicidal activities. These compounds have shown promising results against various fungal phytopathogens, which are a threat to food safety and agriculture. Some derivatives have exhibited higher efficacy than commercial fungicides, making them significant lead compounds for further development .

Material Science

Thiophene-based molecules play a crucial role in the advancement of organic semiconductors. They are used in the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The incorporation of thiophene rings into molecular structures has been instrumental in developing new materials with desirable electronic properties .

Industrial Chemistry

In the realm of industrial chemistry, thiophene derivatives serve as corrosion inhibitors. Their unique chemical structure allows them to form protective layers on metals, thus preventing corrosion and extending the life of industrial machinery and infrastructure .

Environmental Applications

While specific environmental applications of N-((1-(thiophen-2-yl)cyclopropyl)methyl)-9H-xanthene-9-carboxamide were not directly found, thiophene derivatives are generally considered in environmental chemistry for their potential use in pollution control and as sensors due to their reactive nature and ability to form complexes with various pollutants .

Electronics

The electronic industry benefits from thiophene derivatives in the development of high-performance electronic devices. Their conductive properties are harnessed in creating components for advanced electronics, contributing to the miniaturization and efficiency of electronic circuits .

Mechanism of Action

While the specific mechanism of action for “N-((1-(thiophen-2-yl)cyclopropyl)methyl)-9H-xanthene-9-carboxamide” is not available, thiophene-based analogs exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Future Directions

Thiophene-based analogs continue to be a focus of research due to their potential as biologically active compounds . The current review envisioned to highlight some recent and particularly remarkable examples of the synthesis of thiophene derivatives . This suggests that there is ongoing interest in developing new compounds and improving the synthesis of existing ones.

properties

IUPAC Name

N-[(1-thiophen-2-ylcyclopropyl)methyl]-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO2S/c24-21(23-14-22(11-12-22)19-10-5-13-26-19)20-15-6-1-3-8-17(15)25-18-9-4-2-7-16(18)20/h1-10,13,20H,11-12,14H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STEHQSKTLMAFHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(thiophen-2-yl)cyclopropyl)methyl)-9H-xanthene-9-carboxamide

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